molecular formula C21H21N3O2S B2514623 (E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one CAS No. 1253795-53-7

(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

Cat. No. B2514623
CAS RN: 1253795-53-7
M. Wt: 379.48
InChI Key: FZAZJEGYSQLMGX-XMHGGMMESA-N
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Description

(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, commonly known as BHBT, is a thiazolone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBT is a small molecule that exhibits a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Mechanism of Action

BHBT exerts its biological activity by binding to specific targets in the cells. BHBT binds to the active site of the target protein and modulates its activity. BHBT binds to the DNA-binding domain of the transcription factor NF-κB and inhibits its activation. BHBT also binds to the active site of the enzyme topoisomerase IIα and inhibits its activity. BHBT also binds to the active site of the protease enzyme of HIV and inhibits its activity.
Biochemical and physiological effects:
BHBT exhibits a wide range of biochemical and physiological effects. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against HIV and HSV by blocking viral entry and inhibiting viral protease activity. BHBT also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB.

Advantages and Limitations for Lab Experiments

BHBT has several advantages for lab experiments. BHBT is a small molecule that can be easily synthesized and purified. BHBT exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, BHBT also has some limitations for lab experiments. BHBT has low solubility in water, which can limit its use in some assays. BHBT also has low stability in acidic and basic conditions, which can affect its activity and potency.

Future Directions

There are several future directions for the study of BHBT. One direction is to optimize the synthesis method of BHBT to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of BHBT in vivo to determine its efficacy and toxicity. Another direction is to study the structure-activity relationship of BHBT to identify more potent and selective analogs. Another direction is to explore the potential of BHBT as a lead compound for drug development in various therapeutic areas, such as cancer, infectious diseases, and inflammation.

Synthesis Methods

BHBT can be synthesized using a one-pot reaction between 4-benzylpiperazine, 4-hydroxybenzaldehyde, and 2-aminothiazole in the presence of acetic acid and ethanol. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form BHBT. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.

Scientific Research Applications

BHBT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHBT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. BHBT also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. BHBT inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA synthesis. BHBT also exhibits antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). BHBT inhibits viral replication by blocking the viral entry and inhibiting viral protease activity.

properties

IUPAC Name

(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-18-8-6-16(7-9-18)14-19-20(26)22-21(27-19)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14,25H,10-13,15H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAZJEGYSQLMGX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

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